5-(2-Chlorophenyl)nicotinic acid
Overview
Description
5-(2-Chlorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 g/mol It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a 2-chlorophenyl group
Mechanism of Action
Target of Action
5-(2-Chlorophenyl)nicotinic acid, a derivative of nicotinic acid, is likely to interact with nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors are known to play a crucial role in neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
Nicotine, a related compound, is known to affect the hybrid nicotine-degrading pathway in bacteria . This pathway involves the catabolism of nicotine into fumaric acid, which then enters the tricarboxylic acid (TCA) cycle
Result of Action
Related compounds have been shown to have diverse pharmacological effects, including antileishmanial and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorophenyl)nicotinic acid typically involves the reaction of 2-chlorobenzyl chloride with nicotinic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is displaced by the nicotinic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Chlorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .
Scientific Research Applications
5-(2-Chlorophenyl)nicotinic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and antifungal agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and coordination complexes.
Biological Studies: It is used in studies to understand the structure-activity relationships of nicotinic acid derivatives and their biological effects.
Comparison with Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide (ND1)
- 2-Chloro-N-(3-chlorophenyl)nicotinamide (ND2)
- 2-Chloro-N-(4-chlorophenyl)nicotinamide (ND3)
- N-(2-bromophenyl)-2-chloronicotinamide (ND4)
Comparison: 5-(2-Chlorophenyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other nicotinic acid derivatives. For example, the presence of the 2-chlorophenyl group may enhance its antibacterial properties or alter its interaction with molecular targets .
Properties
IUPAC Name |
5-(2-chlorophenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDDIFGTGPJAQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602385 | |
Record name | 5-(2-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893735-02-9 | |
Record name | 5-(2-Chlorophenyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893735-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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